2-(1-Hydroxyethyl)cyclopropane-1-carboxylic acid
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Overview
Description
2-(1-Hydroxyethyl)cyclopropane-1-carboxylic acid is a versatile organic compound with a cyclopropane ring substituted with a hydroxyethyl group and a carboxylic acid group
Mechanism of Action
Target of Action
Compounds similar to “2-(1-Hydroxyethyl)cyclopropane-1-carboxylic acid”, such as 1-Aminocyclopropane-1-carboxylic acid (ACC), often target enzymes involved in the biosynthesis of plant hormones .
Mode of Action
These compounds typically interact with their target enzymes to influence the synthesis of certain plant hormones. For instance, ACC is a precursor of the plant hormone ethylene and is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .
Biochemical Pathways
The affected pathways usually involve the biosynthesis of plant hormones. In the case of ACC, it is involved in the ethylene biosynthesis pathway .
Result of Action
The molecular and cellular effects of these compounds are often related to the regulation of plant growth and development. For example, ethylene, which is synthesized from ACC, regulates a wide range of developmental processes and responses to biotic and abiotic stresses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxyethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method includes the reaction of ethyl diazoacetate with an alkene to form a cyclopropane ring, followed by hydrolysis and oxidation to introduce the hydroxyethyl and carboxylic acid groups .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yield reactions, and cost-effective reagents to ensure the scalability and economic viability of the process .
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxyethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines are used under basic conditions.
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, aldehydes
Substitution: Ethers, esters
Scientific Research Applications
2-(1-Hydroxyethyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial products.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane-1-carboxylic acid: Lacks the hydroxyethyl group, making it less versatile in certain reactions.
2-(1-Hydroxyethyl)cyclopropane-1-carboxylic acid ethyl ester: Contains an ester group instead of a carboxylic acid, affecting its reactivity and applications.
Uniqueness
This compound is unique due to the presence of both a hydroxyethyl group and a carboxylic acid group on the cyclopropane ring. This combination of functional groups provides a balance of reactivity and stability, making it a valuable compound in various chemical and biological applications .
Properties
IUPAC Name |
2-(1-hydroxyethyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3(7)4-2-5(4)6(8)9/h3-5,7H,2H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSWUJFENQZMSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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